5-Amino-1,3,4-thiadiazole-2-carbohydrazide

Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Researchers requiring a bifunctional 1,3,4-thiadiazole building block with orthogonal reactive handles often face limited commercial availability of the 5-amino-2-carbohydrazide substitution pattern. This compound uniquely combines a 5-NH2 group (adenine bioisostere) with a reactive 2-CONHNH2 moiety, enabling rapid construction of triazolo-thiadiazoles, Schiff base ligands, and fused heterocycles under mild conditions. • Dual nucleophilic/electrophilic sites for parallel library synthesis • MW 159.17, balanced polarity compatible with drug-likeness thresholds • Polydentate ligand for stable transition metal complexes (Cu, Ni, Co, Zn) • Shipped under inert atmosphere at -20°C for long-term stability

Molecular Formula C3H5N5OS
Molecular Weight 159.17 g/mol
CAS No. 98022-46-9
Cat. No. B13115538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1,3,4-thiadiazole-2-carbohydrazide
CAS98022-46-9
Molecular FormulaC3H5N5OS
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1(=NN=C(S1)N)C(=O)NN
InChIInChI=1S/C3H5N5OS/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9)
InChIKeyUFTNZMWGIOLOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1,3,4-thiadiazole-2-carbohydrazide (CAS 98022-46-9): A Multifunctional Heterocyclic Building Block for Drug Discovery and Advanced Material Synthesis


5-Amino-1,3,4-thiadiazole-2-carbohydrazide (CAS 98022-46-9, C3H5N5OS, MW 159.17) is a nitrogen- and sulfur-rich heterocyclic compound belonging to the 1,3,4-thiadiazole family [1]. It features a unique combination of a primary amino group (-NH2) at the 5-position and a reactive hydrazide (-CONHNH2) moiety at the 2-position, conferring dual nucleophilic and electrophilic character for diverse chemical transformations. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known for its broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties [2][3]. This compound serves as a versatile intermediate for synthesizing a wide array of bioactive heterocyclic derivatives and functional materials, making it a strategic procurement target for medicinal chemistry, agrochemical, and materials science research programs.

1
Dual reactive handles
5-amino and 2-carbohydrazide groups enable sequential derivatization for complex heterocyclic libraries.
2
Privileged scaffold core
1,3,4-thiadiazole ring is a recognized pharmacophore for medicinal chemistry and agrochemical research.
3
Evidence strength context
Biological activity inferences are class-level; verify with your own assays and derivative synthesis.
Suitable as a starting intermediate for hit-to-lead exploration.

Why 5-Amino-1,3,4-thiadiazole-2-carbohydrazide Cannot Be Interchanged with Generic Thiadiazole Analogs in Critical Research Applications


Generic substitution among 1,3,4-thiadiazole derivatives is scientifically invalid due to the profound influence of substituent type and position on both chemical reactivity and biological target engagement. While the 1,3,4-thiadiazole core provides a common framework, the specific substitution pattern—particularly the presence and location of amino, hydrazide, thiol, or alkyl groups—dictates crucial parameters including hydrogen-bonding capacity, metal chelation potential, and electronic distribution [1]. For instance, 5-amino-1,3,4-thiadiazole-2-thiol (CAS 2349-67-9) possesses a thiol (-SH) group instead of a hydrazide, drastically altering its metal coordination behavior and nucleophilic reactivity [2]. Similarly, simple 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) lacks both the 5-amino and 2-hydrazide functionalities, resulting in a completely different reactivity profile and biological fingerprint [3]. The dual presence of a 5-amino group and a 2-carbohydrazide moiety in the target compound uniquely enables the formation of diverse fused heterocyclic systems (e.g., triazolo-thiadiazoles, thiadiazolo-triazines) and Schiff base ligands, which are unattainable with other in-class analogs [4]. These structural distinctions lead to quantifiable differences in biological activity and synthetic utility, as demonstrated in the following evidence sections.

Absence of hydrazide eliminates key reactivity
Analogs like 5-amino-1,3,4-thiadiazole-2-thiol lack the carbohydrazide group, preventing Schiff base formation and polydentate metal chelation.
Mono-functional analogs lack adenine mimicry
2-Amino-1,3,4-thiadiazole omits the 5-amino group critical for ATP-site bioisosterism in kinase inhibitor design.
Substituent pattern shifts biological profile
Class-level SAR shows amino-hydrazide substitution correlates with broader antimicrobial screening responses; results may not transfer to other substitution patterns.

5-Amino-1,3,4-thiadiazole-2-carbohydrazide: Quantitative Performance Data and Comparative Analysis for Informed Scientific Procurement


Superior Synthetic Versatility: Dual Reactive Sites Enable Diverse Heterocyclic Scaffold Construction Compared to Mono-Functional Analogs

5-Amino-1,3,4-thiadiazole-2-carbohydrazide possesses two distinct reactive centers—a nucleophilic 5-amino group and a hydrazide moiety at the 2-position—which are absent in simpler analogs such as 2-amino-1,3,4-thiadiazole (CAS 4005-51-0) or 1,3,4-thiadiazole-2-thiol (CAS 2349-67-9). This dual functionality permits sequential or orthogonal derivatization, enabling the synthesis of fused bicyclic and tricyclic systems (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) that are inaccessible from mono-functional thiadiazoles [1][2]. The hydrazide group readily undergoes condensation with aldehydes, ketones, and carboxylic acids to form hydrazones, while the amino group can participate in diazotization and subsequent coupling reactions, providing a unique synthetic node for library generation.

Synthetic handles
Class-level inference
2 reactive sites vs 1 (100% increase)
Supports diverse heterocyclic library construction.
Data based on structural comparison; verify yields in your workflow.
Medicinal Chemistry Organic Synthesis Heterocyclic Chemistry

Enhanced Metal Chelation Capacity: Carbohydrazide Moiety Confers Higher Stability Constants for Transition Metal Complexation Relative to Non-Hydrazide Thiadiazoles

The carbohydrazide (-CONHNH2) group in 5-amino-1,3,4-thiadiazole-2-carbohydrazide provides additional nitrogen and oxygen donor atoms for metal coordination, resulting in polydentate ligand behavior that is absent in simpler thiadiazole analogs lacking this functionality, such as 5-amino-1,3,4-thiadiazole-2-thiol or 2-amino-1,3,4-thiadiazole. While direct stability constant measurements for the target compound are not publicly available, class-level evidence demonstrates that 1,3,4-thiadiazole derivatives bearing carbohydrazide moieties form more stable complexes with transition metals (Cu(II), Ni(II), Co(II), Zn(II)) compared to their non-hydrazide counterparts, as evidenced by higher thermal decomposition temperatures and lower molar conductance values indicative of neutral chelate formation [1][2]. This enhanced chelation capacity is critical for applications in metallodrug development, where metal complex stability directly influences bioavailability and pharmacological efficacy.

Coordination denticity
Class-level inference
3–4 donor atoms vs bidentate analogs
May form more stable transition metal complexes.
Stability constants not directly measured; inferred from class studies.
Coordination Chemistry Bioinorganic Chemistry Catalysis

Broader Antimicrobial Spectrum Potential: Amino-Hydrazide Substitution Pattern Correlates with Enhanced Activity Against Gram-Negative Pathogens

Although direct head-to-head antimicrobial MIC comparisons for 5-amino-1,3,4-thiadiazole-2-carbohydrazide against specific analogs are not available in the public literature, systematic structure-activity relationship (SAR) studies on 1,3,4-thiadiazole derivatives consistently indicate that the combination of a 5-amino group and a 2-carbohydrazide moiety enhances activity against Gram-negative bacterial strains relative to derivatives lacking one of these functionalities [1][2]. This is attributed to improved membrane penetration facilitated by the hydrazide group's hydrogen-bonding capacity and the amino group's ability to interact with bacterial enzyme active sites. Class-level analysis of reported thiadiazole-carbohydrazides reveals MIC values against E. coli and P. aeruginosa typically in the range of 25-100 μg/mL, whereas simpler 2-amino or 2-thiol analogs often exhibit MICs >100 μg/mL or show activity limited to Gram-positive strains only [3]. This differential activity profile makes the target compound a more suitable starting point for broad-spectrum antimicrobial development programs.

Antimicrobial spectrum
Class-level inference
Broad-spectrum potential vs Gram-positive-only analogs
Reported trend supports broader antimicrobial screening studies.
Head-to-head MIC data not available; verify with your strain panel.
Antimicrobial Research Drug Discovery Microbiology

Favorable Physicochemical Profile for Oral Bioavailability: Predicted Drug-Likeness Parameters Compare Favorably to Bulkier Thiadiazole Analogs

Computational ADMET predictions for 5-amino-1,3,4-thiadiazole-2-carbohydrazide and its structural analogs indicate that the target compound possesses a favorable balance of hydrophilicity and molecular weight for oral bioavailability. With a molecular weight of 159.17 g/mol, a calculated polar surface area (PSA) of approximately 110-120 Ų, and 3 hydrogen bond donors, the compound falls within the optimal range for oral absorption according to Lipinski's Rule of Five and Veber's rules [1]. In contrast, common derivatized analogs (e.g., aryl-substituted thiadiazole-carbohydrazides) frequently exceed MW 350 and PSA 140 Ų, parameters associated with reduced passive permeability and higher efflux susceptibility [2]. While these are class-level inferences from computational models rather than experimental pharmacokinetic data, they provide a quantitative basis for prioritizing this compound as a core scaffold for further optimization, as it leaves substantial "property space" for adding potency-enhancing substituents without breaching drug-likeness thresholds.

Drug-likeness profile
Class-level inference
MW 159, TPSA ~110 Ų (vs >350 MW, >140 Ų for elaborated analogs)
Leaves property space for further derivatization.
Predicted values; experimental ADME data not available.
ADME Drug Discovery Computational Chemistry

Precursor to High-Affinity Kinase Inhibitor Scaffolds: The 5-Amino-1,3,4-thiadiazole Core Is a Privileged ATP-Binding Site Mimic

The 5-amino-1,3,4-thiadiazole scaffold is a well-established bioisostere of the adenine moiety in ATP and has been extensively exploited in the design of kinase inhibitors [1]. 5-Amino-1,3,4-thiadiazole-2-carbohydrazide serves as an ideal precursor for constructing such kinase inhibitor pharmacophores because the 2-carbohydrazide group can be readily converted into various heterocyclic extensions (e.g., triazoles, thiazoles, oxadiazoles) that occupy the kinase hinge region or ribose pocket. Patent literature reveals that 1,3,4-thiadiazole derivatives bearing amino and hydrazide functionalities exhibit potent inhibition of protein kinase B (PKB/Akt) and other oncology-relevant kinases, with reported IC50 values in the sub-micromolar range for optimized derivatives [2][3]. While the parent compound itself is a synthetic intermediate rather than a final drug candidate, its structural features are directly responsible for the kinase inhibitory activity observed in its elaborated derivatives—a property not shared by thiadiazole analogs lacking the 5-amino group (which is essential for adenine mimicry) or the 2-hydrazide group (which enables key cyclization reactions).

Kinase inhibitor potential
Class-level inference
5-amino group enables adenine mimicry; hydrazide allows heterocyclic extension
Supports kinase inhibitor pharmacophore design workflows.
IC50 values for parent compound not reported; data from elaborated derivatives.
Kinase Inhibition Cancer Research Chemical Biology

Superior Hydrazide Reactivity Enables Facile Schiff Base Formation Under Mild Conditions

The 2-carbohydrazide moiety of 5-amino-1,3,4-thiadiazole-2-carbohydrazide undergoes facile condensation with aldehydes and ketones to form hydrazones (Schiff bases) under mild conditions (room temperature, ethanol, catalytic acid), typically achieving >80% isolated yields within 2-6 hours [1][2]. This contrasts with the 2-thiol analog (5-amino-1,3,4-thiadiazole-2-thiol), which requires harsher conditions or additional activation for analogous thioester or thioether formation. The resulting hydrazone derivatives are valuable ligands for metal coordination and exhibit enhanced biological activities relative to the parent compound. Quantitative yield comparisons from class-level studies show that 1,3,4-thiadiazole-2-carbohydrazides typically provide hydrazone yields 15-25% higher than corresponding acylhydrazones derived from non-heterocyclic aromatic carbohydrazides, attributed to the electron-withdrawing effect of the thiadiazole ring which activates the carbonyl toward nucleophilic attack [3].

Schiff base yield
Class-level inference
~80% vs 55–65% for non-heterocyclic analogs
Reported higher yield may reduce purification burden.
Mild conditions (EtOH, rt); verify with your aldehyde/ketone substrates.
Organic Synthesis Schiff Base Chemistry Ligand Design

High-Impact Research and Industrial Applications for 5-Amino-1,3,4-thiadiazole-2-carbohydrazide (CAS 98022-46-9)


Medicinal Chemistry: Design and Synthesis of Broad-Spectrum Antimicrobial and Anticancer Lead Compounds

5-Amino-1,3,4-thiadiazole-2-carbohydrazide is ideally suited for medicinal chemistry programs focused on infectious diseases and oncology. Its dual reactive sites enable the rapid generation of structurally diverse libraries of hydrazones, triazolo-thiadiazoles, and Schiff base derivatives. The 5-amino group serves as a critical adenine bioisostere for kinase inhibitor design, while the carbohydrazide moiety provides a versatile handle for introducing pharmacophoric elements. The compound's favorable physicochemical profile (MW 159.17, balanced polarity) allows for extensive derivatization without breaching drug-likeness thresholds, making it a strategic starting point for hit-to-lead optimization campaigns targeting Gram-negative bacterial pathogens and oncology-relevant kinases [1][2].

Coordination Chemistry: Synthesis of Stable Transition Metal Complexes for Catalytic and Bioinorganic Applications

The carbohydrazide and amino functionalities of 5-amino-1,3,4-thiadiazole-2-carbohydrazide confer polydentate ligand character, enabling the formation of highly stable coordination complexes with transition metals such as Cu(II), Ni(II), Co(II), and Zn(II). These complexes find applications in homogeneous catalysis (e.g., oxidation, coupling reactions) and as metallodrug candidates with enhanced antimicrobial or anticancer properties relative to the free ligand. The higher denticity of this ligand compared to simpler thiadiazole analogs results in complexes with greater thermodynamic stability and reduced metal leaching, critical parameters for both catalytic turnover and biological safety [3].

Organic Synthesis: Versatile Building Block for Fused Heterocyclic Systems and Functional Materials

As a bifunctional heterocyclic building block, 5-amino-1,3,4-thiadiazole-2-carbohydrazide is a key precursor for synthesizing fused heterocyclic systems including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, thiadiazolo[3,2-a]pyrimidines, and thiadiazolo-triazines. These fused systems are privileged scaffolds in medicinal chemistry and materials science. The compound's high reactivity under mild condensation conditions (room temperature, ethanol) facilitates efficient library synthesis with minimal energy input and waste generation, aligning with green chemistry principles [4].

Agricultural Chemistry: Precursor for Novel Agrochemicals Including Fungicides and Nematicides

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in agrochemical research, with established applications in fungicide and nematicide development. 5-Amino-1,3,4-thiadiazole-2-carbohydrazide provides an optimal balance of reactivity and stability for generating agrochemical candidate libraries. The hydrazide group can be elaborated into hydrazones and heterocycles that mimic natural product motifs active against plant pathogens. The compound's broad-spectrum antimicrobial potential, inferred from class-level SAR studies, makes it a valuable starting point for crop protection discovery programs targeting resistant fungal and bacterial strains [5].

Application
Selection Property
Validation Focus
Medicinal chemistry lead generation
Bifunctional reactivity and adenine bioisostere
Synthetic yields, derivative purity, target assay responses
Coordination chemistry research
Polydentate ligand character
Complex stability, catalytic performance, metal release
Fused heterocycle synthesis
Mild hydrazide condensation reactivity
Reaction conditions, cyclization efficiency, product identity
Agrochemical discovery (fungicide/nematicide)
Thiadiazole pharmacophore for plant pathogen screening
Strain panel activity, crop safety, formulation stability
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